molecular formula C8H12S4 B14214276 Tetrakis(methylsulfanyl)butatriene CAS No. 526208-83-3

Tetrakis(methylsulfanyl)butatriene

Cat. No.: B14214276
CAS No.: 526208-83-3
M. Wt: 236.5 g/mol
InChI Key: VYEAPUBTTPHBJW-UHFFFAOYSA-N
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Description

Tetrakis(methylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four methylsulfanyl groups attached to a butatriene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(methylsulfanyl)butatriene typically involves the reaction of butatriene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of butatriene with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(methylsulfanyl)butatriene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted butatriene derivatives.

Scientific Research Applications

Tetrakis(methylsulfanyl)butatriene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds and studying reaction mechanisms.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.

    Industry: It may be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism by which tetrakis(methylsulfanyl)butatriene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive methylsulfanyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of methylsulfanyl groups.

    Tetrakis(dimethylamino)ethylene: Contains dimethylamino groups and is used as a reductant in organic synthesis.

    Tetrakis(propargylisocyanide) copper(I) complex: A copper complex with propargylisocyanide ligands.

Uniqueness

Tetrakis(methylsulfanyl)butatriene is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties

Properties

CAS No.

526208-83-3

Molecular Formula

C8H12S4

Molecular Weight

236.5 g/mol

InChI

InChI=1S/C8H12S4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3

InChI Key

VYEAPUBTTPHBJW-UHFFFAOYSA-N

Canonical SMILES

CSC(=C=C=C(SC)SC)SC

Origin of Product

United States

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